molecular formula C10H13NO4 B589903 ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate CAS No. 138055-97-7

ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate

Cat. No.: B589903
CAS No.: 138055-97-7
M. Wt: 211.217
InChI Key: WJDTZNLRCXNBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate is a chemical compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes an ethoxy group, a keto group, and a carboxylate ester. Dihydropyridines are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-3-14-8-5-9(12)11-6-7(8)10(13)15-4-2/h5-6H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDTZNLRCXNBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)NC=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing ethyl 4-ethoxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves a multicomponent reaction. This reaction typically includes terminal alkynes, isocyanates, and malonates. The process is catalyzed by copper acetylides, which attack the isocyanates to form a propargylic amide species. This intermediate then reacts with malonates in the presence of t-BuOLi to form the desired dihydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound often involve similar multicomponent reactions but are optimized for large-scale synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-ethoxy-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-ethoxy-6-oxo-1H-pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy group and keto group play crucial roles in its interactions with molecular targets, making it a valuable compound for research and industrial applications.

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